molecular formula C28H50 B3056084 Docosylbenzene CAS No. 68855-24-3

Docosylbenzene

Cat. No.: B3056084
CAS No.: 68855-24-3
M. Wt: 386.7 g/mol
InChI Key: MEYUFRQDILUMEC-UHFFFAOYSA-N
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Description

Docosylbenzene, also known as 1-phenyldocosane, is an organic compound with the molecular formula C28H50. It belongs to the class of alkylbenzenes, where a long-chain alkyl group is attached to a benzene ring. This compound is characterized by its high molecular weight and hydrophobic nature, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosylbenzene can be synthesized through the alkylation of benzene with docosane. The reaction typically involves the use of a strong acid catalyst such as hydrogen fluoride or aluminum chloride. The process can be summarized as follows:

    Alkylation Reaction: Benzene reacts with docosane in the presence of a catalyst to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Catalytic Alkylation: Utilizing large reactors and continuous flow systems to maintain optimal reaction conditions.

    Purification: The crude product is purified through distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Docosylbenzene undergoes various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups or halogens replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Docosanoic acid or docosyl ketone.

    Reduction: Docosylcyclohexane.

    Substitution: Nitrothis compound or halothis compound.

Scientific Research Applications

Docosylbenzene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions.

    Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.

    Industry: Utilized in the production of surfactants and lubricants, where its long alkyl chain provides desirable properties.

Mechanism of Action

The mechanism of action of docosylbenzene primarily involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The molecular targets and pathways involved include:

    Lipid Membranes: this compound can insert itself into lipid bilayers, disrupting their structure and function.

    Hydrophobic Interactions: Its long alkyl chain facilitates strong hydrophobic interactions with other nonpolar molecules.

Comparison with Similar Compounds

    Dodecylbenzene: A shorter-chain alkylbenzene with similar chemical properties but lower molecular weight.

    Hexadecylbenzene: Another alkylbenzene with a medium-length alkyl chain, used in similar applications.

Uniqueness of Docosylbenzene:

    Longer Alkyl Chain: Compared to dodecylbenzene and hexadecylbenzene, this compound has a significantly longer alkyl chain, which enhances its hydrophobic properties and makes it more suitable for specific applications such as in surfactants and lubricants.

    Higher Molecular Weight: The higher molecular weight of this compound provides unique physical and chemical properties that are advantageous in certain industrial and research applications.

Properties

IUPAC Name

docosylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUFRQDILUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874019
Record name Docosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, C14-30-alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5634-22-0, 68855-24-3
Record name Docosylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5634-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, C14-30-alkyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, C14-30-alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Docosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, C14-30-alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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